molecular formula C23H23N3O5S B11420282 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11420282
M. Wt: 453.5 g/mol
InChI Key: BYPUGULUEBGUHA-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzofuran ring, an oxazole ring, and a sulfamoyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate ring formation and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or oxazole rings using reagents like sodium hydroxide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, halogenated compounds, solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide is unique due to its combination of benzofuran, oxazole, and sulfamoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23N3O5S/c1-13-9-14(2)22-17(12-30-20(22)10-13)11-21(27)24-18-5-7-19(8-6-18)32(28,29)26-23-15(3)16(4)25-31-23/h5-10,12,26H,11H2,1-4H3,(H,24,27)

InChI Key

BYPUGULUEBGUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=NO4)C)C)C

Origin of Product

United States

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